

Spectroscopic Profile of Phenol, 2-(1H-benzimidazol-2-yl)-: A Technical Guide

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Compound of Interest

Compound Name: Phenol, 2-(1H-benzimidazol-2-yl)-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **Phenol, 2-(1H-benzimidazol-2-yl)-**, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Phenol, 2-(1H-benzimidazol-2-yl)-**. The chemical shifts in ^1H and ^{13}C NMR spectra are indicative of the electronic environment of the protons and carbon atoms, respectively, within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Phenol, 2-(1H-benzimidazol-2-yl)-** provides valuable information about the arrangement of protons. The data presented below was obtained in a deuterated solvent, typically DMSO- d_6 , which is effective at dissolving benzimidazole derivatives and allows for the observation of the N-H proton.^[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.6	Broad Singlet	1H	N-H (imidazole)[1]
~7.77	Multiplet	1H	Aromatic H
~7.24	Multiplet	1H	Aromatic H
~7.23	Multiplet	1H	Aromatic H
~7.05	Multiplet	1H	Aromatic H
~6.89	Multiplet	1H	Aromatic H
~6.77	Multiplet	2H	Aromatic H, N-H[2]
~6.74	Singlet	1H	O-H (phenol)[2]

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data

Due to the symmetry in the phenol and benzimidazole rings, not all carbon atoms are chemically equivalent, leading to a specific number of signals in the ¹³C NMR spectrum.[3] The ipso-carbon attached to the hydroxyl group is typically deshielded and appears at a lower field.

Chemical Shift (δ , ppm)	Assignment
~150-160	C-OH (ipso-carbon of phenol)
~115-140	Aromatic Carbons

Note: Specific assignments for all carbon atoms require more detailed 2D NMR experiments. The provided data is based on typical ranges for similar structures.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[1]

- Accurately weigh 5-25 mg of **Phenol, 2-(1H-benzimidazol-2-yl)-**.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[\[1\]](#)
- Transfer the solution into a 5 mm NMR tube.
- If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[\[1\]](#)

Data Acquisition:

- Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Acquire the spectra at room temperature.
- Process the data using appropriate software to obtain the chemical shifts, multiplicities, and integrals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Phenol, 2-(1H-benzimidazol-2-yl)-** will show characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Characteristic
3421-3402	O-H stretch (phenol)	Broad band [2]
3236	N-H stretch (imidazole)	Sharp to broad peak [2]
3100-3000	Aromatic C-H stretch	Sharp peaks [4]
1600-1440	Aromatic C=C stretch	Strong absorptions [4]
~1220	C-O stretch (phenol)	Distinguishing peak [4]

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **Phenol, 2-(1H-benzimidazol-2-yl)-** with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Scan the sample over a range of 4000 to 400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment.
- The instrument software will automatically subtract the background from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Phenol, 2-(1H-benzimidazol-2-yl)-, with its conjugated aromatic system, is expected to exhibit strong absorption in the UV region.

λ_{max} (nm)	Solvent	Electronic Transition
~340, ~406	DMF	$\pi \rightarrow \pi^*$

Note: The absorption maxima (λ_{max}) can be influenced by the solvent polarity.^[5] In polar solvents, a red shift (to longer wavelengths) for $\pi \rightarrow \pi$ transitions is often observed.^{[5]*}

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **Phenol, 2-(1H-benzimidazol-2-yl)-** of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMF).
- Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

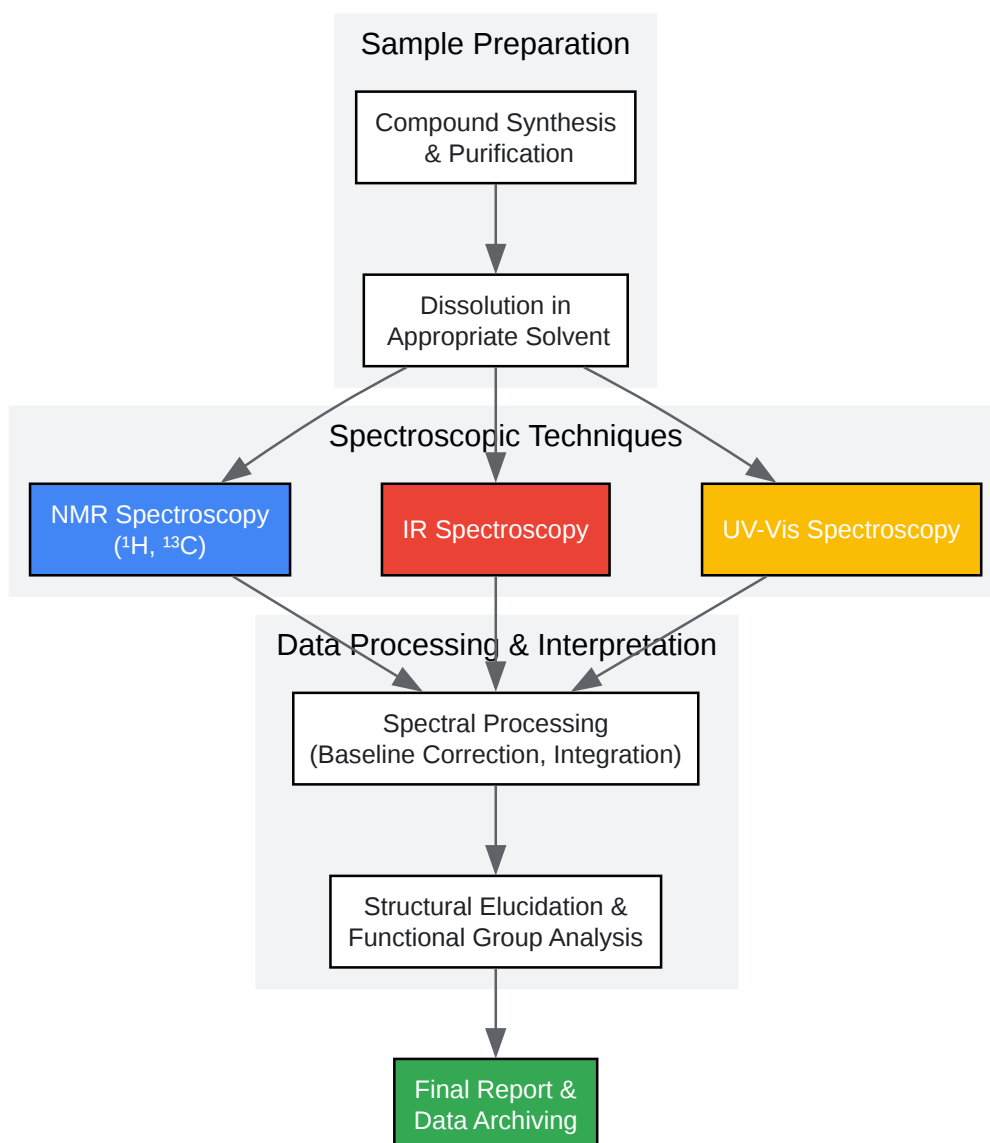
Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.^[6]
- Use a 1 cm path length quartz cuvette.^[7]
- Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.^[6]
- Record the absorption spectrum over a wavelength range of approximately 200-800 nm.^[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Phenol, 2-(1H-benzimidazol-2-yl)-**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols for **Phenol, 2-(1H-benzimidazol-2-yl)-**. Researchers are encouraged to use this information as a reference and

to adapt the experimental conditions as needed for their specific applications.

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